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Compound of Interest

Compound Name: Methioninol

Cat. No.: B554992

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used
to characterize methioninol derivatives, with a focus on N-acetyl-methioninol and N-Boc-
methioninol. It includes detailed experimental protocols, tabulated quantitative data for
analogous methionine derivatives, and visual workflows to aid in the structural elucidation and
analysis of these compounds.

Introduction to Methioninol and its Derivatives

Methioninol is a chiral amino alcohol derived from the reduction of the essential amino acid
methionine. Its derivatives, particularly N-protected forms like N-acetyl-methioninol and N-
Boc-methioninol, are valuable building blocks in organic synthesis and drug discovery. The
presence of a primary alcohol, a secondary amine (or amide/carbamate), and a thioether side
chain provides multiple functionalities for further chemical modification. Accurate structural
characterization of these derivatives is paramount for their application in medicinal chemistry
and materials science. Spectroscopic methods are the cornerstone of this characterization,
providing detailed information about the molecular structure, functional groups, and
connectivity of atoms.

Spectroscopic Techniques for Characterization

The primary spectroscopic techniques employed for the characterization of methioninol
derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared
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(FTIR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique
provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. Both *H and 3C NMR provide detailed information about the chemical
environment of the hydrogen and carbon atoms, respectively.

IH NMR Spectroscopy: Proton NMR provides information on the number of different types of
protons, their electronic environment, and their proximity to other protons. Key signals for N-
protected methioninol derivatives include the amide/carbamate N-H proton, the methine
proton (Ha), the methylene protons adjacent to the alcohol (HB'), the methylene protons in the
side chain (HB and Hy), and the methyl protons of the thioether and the protecting group.

13C NMR Spectroscopy: Carbon-13 NMR provides information on the number of different types
of carbon atoms and their functional group identity. Key signals include the carbonyl carbon of
the protecting group, the methine carbon (Ca), the methylene carbon bearing the hydroxyl
group (CpB'), the side-chain methylene carbons (C[3 and Cy), and the methyl carbons.

Quantitative Data for N-Protected Methionine Derivatives

While specific experimental data for methioninol derivatives is not readily available in public
databases, the data for the closely related N-acetyl-DL-methionine and N-Boc-L-methionine
provide a strong basis for interpretation. The primary difference in the spectra of methioninol
derivatives would be the upfield shift of the C1 signal from a carboxylic acid (~175 ppm) to an
alcohol (~60-65 ppm) and the corresponding changes in the adjacent proton signals.

Table 1: *H NMR Spectroscopic Data for N-Acetyl-DL-Methionine.[1][2]
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Proton Assignment

Chemical Shift (ppm) in DMSO-ds

NH 8.16
Ha 4.28
Hy 2.48
S-CHs 2.04
HB 1.93,1.82
COCHs 1.85

Table 2: 13C NMR Spectroscopic Data for N-Acetyl-DL-Methionine.[1]

Carbon Assignment

Chemical Shift (ppm)

COOH 172.9
COCHs 169.1
Ca 51.4
Cy 29.8
CB 29.5
COCH: 22.4
S-CHs 14.5

Table 3: *H NMR Spectroscopic Data for N-Boc-L-Methionine.[3]
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Proton Assignment Chemical Shift (ppm) in CDCls
COOH 10.0

NH 5.24

Ha 4.45

Hy 2.58

HB 2.18, 2.00

S-CHs 2.11

C(CH3)s 1.46

Table 4: 13C NMR Spectroscopic Data for N-Boc-L-Methionine.[4]

Carbon Assignment Chemical Shift (ppm) in CDCls
COOH 176.0

C=0 (Boc) 155.5

C(CH3)3 80.2

Ca 52.8

Cy 314

Cp 29.9

C(CH3)3 28.3

S-CHs 154

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. For N-protected methioninol derivatives, key vibrational
bands include:
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e O-H stretch: A broad band in the region of 3200-3600 cm~* corresponding to the hydroxyl
group.

e N-H stretch: A sharp to moderately broad band around 3300 cm~* for the amide or
carbamate N-H.

e C-H stretch: Bands in the 2850-3000 cm~* region for aliphatic C-H bonds.

e C=0 stretch: A strong, sharp band around 1640-1680 cm~1 for the amide | band (in N-acetyl
derivatives) or 1680-1720 cm~1 for the carbamate carbonyl (in N-Boc derivatives).

e N-H bend: The amide Il band around 1520-1560 cm~1.
e C-O stretch: A band in the 1000-1200 cm~1 region for the C-O bond of the alcohol.

Table 5: Key FTIR Absorption Bands for N-Acetyl-DL-Methionine.[5]

Functional Group Wavenumber (cm~—?)
O-H (Carboxylic Acid) 2500-3300 (broad)
N-H (Amide) ~3300

C-H (Aliphatic) 2850-3000

C=0 (Carboxylic Acid) ~1710

C=0 (Amide I) ~1620

N-H (Amide I1) ~1540

Table 6: Key FTIR Absorption Bands for N-Boc-L-Methionine.[6]
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Functional Group Wavenumber (cm~—?)
O-H (Carboxylic Acid) 2500-3300 (broad)
N-H (Carbamate) ~3330

C-H (Aliphatic) 2850-3000

C=0 (Carbamate) ~1700

C=0 (Carboxylic Acid) ~1715

N-H (Carbamate) ~1510

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular
formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also
provide valuable structural information. For N-protected methioninol derivatives, electrospray
ionization (ESI) is a suitable soft ionization technique that typically yields the protonated
molecule [M+H]*.

Expected Fragmentation Patterns:

o N-acetyl-methioninol: Common fragmentation pathways would involve the loss of water
from the alcohol, cleavage of the Ca-C' bond, and fragmentation of the thioether side chain.

» N-Boc-methioninol: A characteristic fragmentation is the loss of isobutylene (56 Da) or the
entire Boc group (100 Da) from the molecular ion.

Table 7: Mass Spectrometry Data for N-Acetyl-L-Methionine.[7][8]

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b554992?utm_src=pdf-body
https://www.benchchem.com/product/b554992?utm_src=pdf-body
https://www.benchchem.com/product/b554992?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/N-acetyl-L-methionine
https://webbook.nist.gov/cgi/cbook.cgi?ID=C65827&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

lon Type m/z
[M]* 191.06
[M-H20]* 173
[M-COOH]* 146
[M-CH3SCH2CHa]* 116

Table 8: Mass Spectrometry Data for N-Boc-L-Methionine.[6]

lon Type m/z
[M]* 249.10
[M-CaHs]* 193
[M-Boc]* 149
[M-Boc-H20]* 131

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional
arrangement of atoms in a crystalline solid. This method can provide unambiguous information
about bond lengths, bond angles, and stereochemistry. Obtaining suitable single crystals of the
methioninol derivative is a prerequisite for this analysis.

Experimental Protocols
NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the methioninol derivative in approximately 0.6-
0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-ds, or D20) in an NMR tube. The choice
of solvent will depend on the solubility of the compound.

e Instrument Setup:

o Tune and shim the NMR spectrometer to the specific solvent and sample.
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o Acquire a *H NMR spectrum using a standard pulse sequence. Typical parameters include
a 30° or 90° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans
to achieve a good signal-to-noise ratio (typically 16-64 scans).

o Acquire a 133C NMR spectrum using a proton-decoupled pulse sequence. A larger number
of scans will be required due to the lower natural abundance of 13C.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or
an internal standard (e.g., tetramethylsilane, TMS).

FTIR Spectroscopy

o Sample Preparation (ATR):
o Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
o Place a small amount of the solid or liquid sample directly onto the crystal.
o Apply pressure to ensure good contact between the sample and the crystal.
o Data Acquisition:
o Collect a background spectrum of the empty ATR crystal.

o Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4
cm™i,

o Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to generate the absorbance spectrum.

Mass Spectrometry (ESI-MS)

e Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 pg/mL) in a
solvent suitable for electrospray ionization, such as methanol, acetonitrile, or a mixture with
water. A small amount of formic acid or ammonium acetate may be added to promote
ionization.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Instrument Setup:
o Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 pL/min).

o Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure,
and drying gas temperature and flow rate, to achieve a stable and strong signal.

o Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For fragmentation
studies (MS/MS), select the parent ion of interest and apply collision-induced dissociation
(CID).

X-ray Crystallography

» Crystallization: Grow single crystals of the methioninol derivative suitable for X-ray
diffraction. This is often the most challenging step and may require screening various
solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor
diffusion).

» Data Collection:
o Mount a suitable single crystal on a goniometer.

o Collect diffraction data using a single-crystal X-ray diffractometer. This involves rotating
the crystal in the X-ray beam and recording the diffraction pattern.

e Structure Solution and Refinement:
o Process the diffraction data to obtain a set of structure factors.

o Solve the crystal structure using direct methods or Patterson methods to obtain an initial
model of the electron density.

o Refine the atomic positions and thermal parameters against the experimental data to
obtain the final, high-resolution crystal structure.

Visualizing the Workflow
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The following diagram illustrates a general workflow for the comprehensive spectroscopic

characterization of a novel methioninol derivative.

Synthesis & Purification
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

methioninol derivatives.

Conclusion

The spectroscopic characterization of methioninol derivatives is a multi-faceted process that
relies on the synergistic application of NMR, FTIR, mass spectrometry, and X-ray
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crystallography. While experimental data for specific methioninol derivatives may be sparse in
public literature, a thorough understanding of the spectroscopic properties of related
methionine derivatives provides a robust framework for the interpretation of experimental
results. The detailed protocols and comparative data presented in this guide serve as a
valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and
materials science, enabling the confident and accurate characterization of this important class
of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b554992?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

